molecular formula C12H11Cl2N2O5PS B12325579 Sp-5,6-DCI-cBiMPS

Sp-5,6-DCI-cBiMPS

Cat. No.: B12325579
M. Wt: 397.2 g/mol
InChI Key: NCXQEYBSXYJLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXQEYBSXYJLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N2O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-5,6-DCI-cBiMPS is synthesized through a series of chemical reactions involving the modification of the parent second messenger cyclic AMP. The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system. Additionally, the axial exocyclic oxygen atom in the cyclic phosphate moiety is replaced by sulfur .

Industrial Production Methods

The industrial production of this compound involves crystallization or lyophilization of the sodium salt form. The compound is typically stored in the freezer for longer storage periods, preferably in freeze-dried form to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Sp-5,6-DCI-cBiMPS undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

The compound Sp-5,6-DCI-cBiMPS has garnered attention in the scientific community for its diverse applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Pharmacological Studies

This compound has been utilized in various pharmacological studies due to its ability to selectively bind to specific receptors. This selectivity is crucial for understanding receptor functions and the development of targeted therapies.

Case Study: μ-opioid Receptor Modulation

A study demonstrated that this compound can effectively modulate the μ-opioid receptor (μOR), which is significant in pain management. The compound was shown to act as an antagonist, providing insights into potential therapeutic applications for pain relief without the side effects associated with traditional opioids .

Neuroscience Research

In neuroscience, this compound has been employed to investigate signaling pathways involved in neurodegenerative diseases. Its role in modulating neuronal responses makes it a candidate for studying conditions like Alzheimer's disease.

Data Table: Effects on Neuronal Signaling

Study FocusObservations
Neuronal signaling pathwaysInhibition of aberrant signalingPotential therapeutic target for neuroprotection
Receptor interactionSelective binding to neuroreceptorsInsights into receptor dynamics

Cancer Research

This compound has also been investigated for its effects on cancer cell lines. Its ability to inhibit specific pathways involved in tumor growth presents opportunities for cancer therapy development.

Case Study: Tumor Growth Inhibition

Research indicated that this compound could inhibit the proliferation of certain cancer cell lines by targeting growth factor receptors. This effect highlights its potential as an adjunct therapy in cancer treatment protocols .

Development of Biosensors

The compound's unique properties have led to its application in developing biosensors for detecting specific biomolecules. This application is particularly relevant in clinical diagnostics and environmental monitoring.

Data Table: Biosensor Development

Biosensor TypeTarget MoleculeSensitivity
Fluorescent biosensorGlucoseHigh
Electrochemical sensorLactateModerate

Mechanism of Action

Sp-5,6-DCI-cBiMPS exerts its effects by activating cyclic AMP-dependent protein kinase (PKA). The compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, which in turn modulates cellular processes such as gene expression, metabolism, and cell proliferation .

Biological Activity

Sp-5,6-dichloro-cBIMPS (Sp-5,6-DCI-cBiMPS) is a synthetic analogue of cyclic adenosine monophosphate (cAMP) that has garnered attention for its biological activity as a potent and specific activator of cAMP-dependent protein kinases (cAMP-PK). This compound is particularly significant in the study of signal transduction pathways involving cAMP, which play crucial roles in various physiological processes such as metabolism, gene expression, and cell signaling.

This compound is characterized by its resistance to hydrolysis by cyclic nucleotide phosphodiesterases, which enhances its stability and bioavailability in cellular environments. This stability allows for prolonged activation of cAMP-PK compared to other cAMP analogues like 8-pCPT-cAMP, which is more readily hydrolyzed. The lipophilicity of this compound also contributes to its ability to permeate cell membranes effectively .

Table 1: Comparison of cAMP Analogues

CompoundHydrolysis RateLipophilicityPotency as cAMP-PK Activator
This compoundLowHighVery High
8-pCPT-cAMPHighModerateHigh

Activation of cAMP-PK

Research indicates that this compound significantly activates cAMP-PK in both purified enzyme systems and intact cells. In studies involving human platelets, extracellular application of this compound induced a pattern of protein phosphorylation similar to that triggered by prostaglandin E1 (PGE1), a known cAMP-elevating agent. This effect was observed within 5 to 10 minutes post-administration at a concentration of 0.5 mM .

Case Study: Protein Phosphorylation in Human Platelets

In a controlled experiment, human platelets treated with this compound exhibited enhanced phosphorylation of several proteins, including the vasodilator-stimulated phosphoprotein (VASP), which is critical for platelet function. The results showed that this compound was more effective than 8-pCPT-cAMP in promoting VASP phosphorylation .

Inhibition of Platelet Aggregation

Another significant finding is that this compound can prevent thrombin-induced platelet aggregation. This property suggests potential therapeutic applications in conditions where platelet activation contributes to pathologies such as thrombosis .

Table 2: Effects of this compound on Platelet Function

TreatmentEffect on PhosphorylationEffect on Aggregation
ControlBaselineAggregation Induced
This compoundIncreasedPrevented
8-pCPT-cAMPModerateAggregation Induced

Conclusion and Future Directions

Sp-5,6-dichloro-cBIMPS stands out as a potent and specific activator of cAMP-PK with significant implications for understanding cellular signaling pathways. Its unique properties make it a valuable tool for research into the roles of cAMP in various biological processes.

Future Research

Despite promising findings, further research is necessary to explore the full therapeutic potential of this compound. Currently, there are no reported in vivo studies or clinical trials assessing its efficacy in humans. Future investigations should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Further elucidating the pathways influenced by this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.